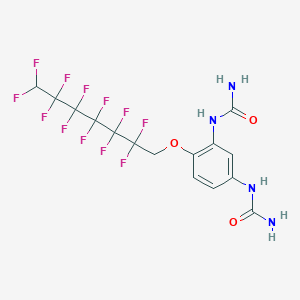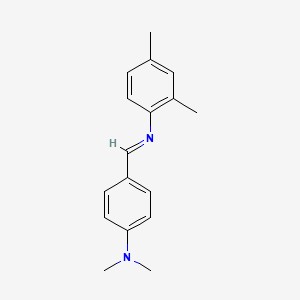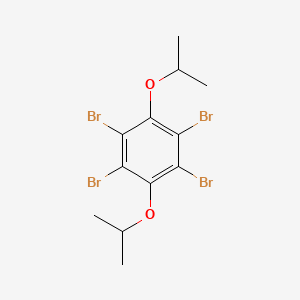
9-Isopropyl-10-phenylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Isopropyl-10-phenylanthracene: is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. Anthracene and its derivatives are known for their interesting photophysical, photochemical, and biological properties. These compounds are widely used in various applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Isopropyl-10-phenylanthracene typically involves the substitution of anthracene at the 9 and 10 positions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 9,10-dibromoanthracene with phenylboronic acid in the presence of a palladium catalyst . The reaction is carried out in a solvent such as tetrahydrofuran (THF) under inert conditions to prevent oxidation.
Industrial Production Methods: Industrial production of anthracene derivatives often involves large-scale synthesis using similar cross-coupling reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Isopropyl-10-phenylanthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the 9 and 10 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of anthracene derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-Isopropyl-10-phenylanthracene is used as a chromophore in photophysical studies due to its unique fluorescence properties. It is also employed in the development of new materials for OLEDs and OFETs .
Biology and Medicine: Anthracene derivatives, including this compound, have shown potential in biological applications such as fluorescent probes for imaging and diagnostic purposes .
Industry: In the industrial sector, this compound is used in the production of organic scintillators for neutron detection and other radiation detection applications .
Wirkmechanismus
The mechanism of action of 9-Isopropyl-10-phenylanthracene involves its interaction with light and other electromagnetic radiation. The compound absorbs light and undergoes electronic transitions, leading to fluorescence emission. This property is utilized in various applications, including OLEDs and fluorescent probes .
Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound are primarily related to its photophysical properties. The compound interacts with light at specific wavelengths, leading to the excitation of electrons and subsequent emission of fluorescence .
Vergleich Mit ähnlichen Verbindungen
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used as a benchmark in photophysical studies.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups at the 9 and 10 positions.
9-Phenylanthracene: Similar to 9-Isopropyl-10-phenylanthracene but lacks the isopropyl group, leading to different chemical and physical properties.
Uniqueness: this compound is unique due to the presence of both isopropyl and phenyl groups at the 9 and 10 positions, respectively. This combination of substituents imparts distinct photophysical properties, making it valuable for specific applications in photophysics and material science .
Eigenschaften
CAS-Nummer |
76843-18-0 |
|---|---|
Molekularformel |
C23H20 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
9-phenyl-10-propan-2-ylanthracene |
InChI |
InChI=1S/C23H20/c1-16(2)22-18-12-6-8-14-20(18)23(17-10-4-3-5-11-17)21-15-9-7-13-19(21)22/h3-16H,1-2H3 |
InChI-Schlüssel |
JBJZABACKJFZIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2Z)-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964334.png)


![(3Z)-1-(4-chlorobenzyl)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11964349.png)

![7-benzyl-8-[(2E)-2-butenylthio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11964354.png)

![5-Bromo-2-hydroxybenzaldehyde [7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11964370.png)


![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione](/img/structure/B11964389.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11964400.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11964401.png)

